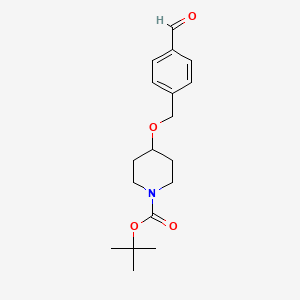
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
Übersicht
Beschreibung
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C10H6ClF3N2 . It is used in the synthesis of various heterocyclic compounds with potential biological applications .
Synthesis Analysis
The synthesis of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves the reaction of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with phosphorus oxychloride and dimethylformamide at 95 °C . This reaction yields a colorless oil that slowly solidifies .Molecular Structure Analysis
The molecular structure of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole consists of a pyrazole ring substituted with a phenyl group, a trifluoromethyl group, and a chlorine atom .Chemical Reactions Analysis
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions. For instance, it can react with amino-triazolethiones to form corresponding Schiff bases .Physical And Chemical Properties Analysis
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a solid at room temperature with a melting point of 34-36 °C . Its molecular weight is 246.62 .Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines
This compound is used in the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and the corresponding 5-oxides . The process involves microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions .
Modulation of Activity in Bioactive Compounds
The introduction of one or more fluorine atoms into the structure of a bioactive compound often leads to higher metabolic stability and can modulate some physicochemical properties such as basicity or lipophilicity . Incorporation of fluorine often results in an increase of the binding affinity of drug molecules to the target protein .
Construction of Biologically Active Fluorine-containing Molecules
Trifluoromethyl-substituted congeners can be found as partial structures in several pharmacologically active compounds . Therefore, the synthesis of fluorinated heterocyclic compounds, which can act as building blocks for the construction of biologically active fluorine-containing molecules, is of eminent interest .
Antiviral and Anti-Infective Drugs
Compounds synthesized from 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole have shown potential as antiviral and anti-infective drugs . For example, mercapto-substituted 1,2,4-triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer .
Treatment for HIV-1
Compounds synthesized from 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole have been proved as treatment for HIV-1 . The viral enzymes, reverse transcriptase (RT), integrase (IN), and protease (PR) are all good drug targets .
Synthesis of Schiff Bases
Condensation of 5-chloro-1-phenyl-3-(substituted)-1H-pyrazole-4-carbaldehyde with amino-triazolethiones furnished the corresponding Schiff bases . These Schiff bases are important in medicinal chemistry due to their biological activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2/c11-9-6-8(10(12,13)14)15-16(9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBJWIFNTPHCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652935 | |
| Record name | 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
1076197-51-7 | |
| Record name | 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of Dimethyl [(5‐chloro‐1‐phenyl‐3‐trifluoromethyl‐1H‐pyrazole‐4‐carbonyloxy)(4‐methoxyphenyl)methyl]phosphonate?
A1: The study reveals that the phosphorus atom in this compound adopts a distorted tetrahedral configuration []. This structural information is crucial for understanding the compound's potential reactivity and interactions with other molecules. Additionally, the research identifies intermolecular C—H⋯O hydrogen bonds that link the molecules, forming centrosymmetric dimers in the crystal structure []. This knowledge contributes to a deeper understanding of the compound's solid-state packing and potential physicochemical properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-{[Methyl(oxan-4-yl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B1438811.png)


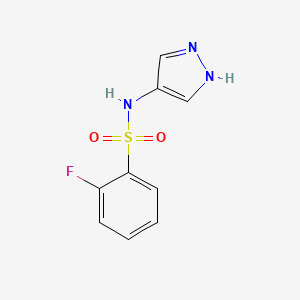
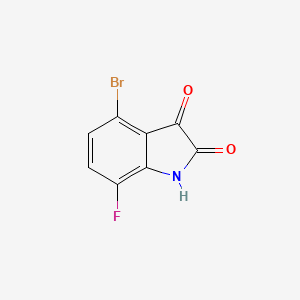

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1438821.png)

![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1438824.png)
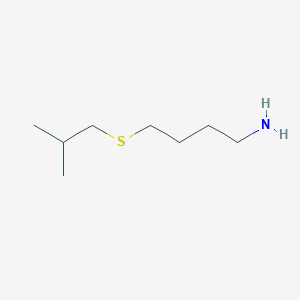
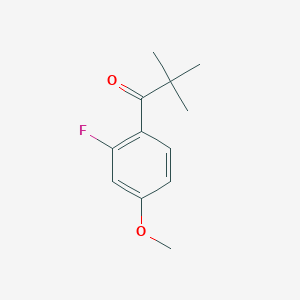
![5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine](/img/structure/B1438831.png)

